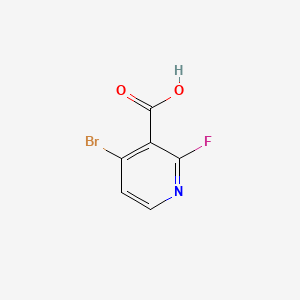

4-Bromo-2-fluoropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-2-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWSPGKURCYLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256790-84-7 | |

| Record name | 4-bromo-2-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-fluoropyridine-3-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoropyridine-3-carboxylic acid, also known as 4-bromo-2-fluoronicotinic acid, is a key heterocyclic building block in modern medicinal chemistry. Its strategic placement of bromo, fluoro, and carboxylic acid functionalities on the pyridine ring offers a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of the structure, synthesis, and critical applications of this compound, with a particular focus on its role in the generation of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Detailed experimental protocols, mechanistic insights, and characterization data are presented to enable its effective utilization in research and drug development.

Introduction: The Strategic Importance of a Multifunctional Scaffold

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs.[1] The introduction of specific substituents onto this core structure allows for the fine-tuning of physicochemical properties and biological activity. This compound stands out as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The fluorine atom can enhance metabolic stability and binding affinity, the bromine atom serves as a handle for cross-coupling reactions, and the carboxylic acid provides a key interaction point with biological targets or a site for further chemical elaboration.[2][3][4]

This unique combination of features has positioned this compound as a sought-after precursor in the synthesis of high-value pharmaceutical compounds, most notably in the field of oncology.[2]

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 4-positions.

| Property | Value | Source |

| CAS Number | 1256790-84-7 | [2] |

| Molecular Formula | C₆H₃BrFNO₂ | [5] |

| Molecular Weight | 219.99 g/mol | [5] |

| SMILES | C1=CN=C(C(=C1Br)C(=O)O)F | [5] |

| InChI | InChI=1S/C6H3BrFNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | [5] |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available precursor, 4-bromo-2-fluoropyridine. The key transformation is the regioselective introduction of a carboxylic acid group at the 3-position. A common and effective method involves directed ortho-metalation followed by carboxylation.

Synthesis of the Precursor: 4-Bromo-2-fluoropyridine

While commercially available, understanding the synthesis of the precursor, 4-bromo-2-fluoropyridine, provides valuable context. A common laboratory-scale synthesis starts from 4-aminopyridine, involving a Sandmeyer-type reaction.[6]

Carboxylation of 4-Bromo-2-fluoropyridine

The introduction of the carboxylic acid group at the C-3 position is achieved through a directed ortho-metalation-carboxylation sequence. The fluorine atom at the C-2 position can act as a directing group, facilitating the deprotonation of the adjacent C-3 position by a strong base.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromo-2-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Dry ice (solid carbon dioxide)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with 4-bromo-2-fluoropyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.

-

Carboxylation: The reaction mixture is then transferred via cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous diethyl ether at -78 °C. Care should be taken to avoid excessive warming.

-

Quenching and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature overnight. The reaction is then quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.

Causality in Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure efficient lithiation.

-

Low Temperature (-78 °C): The lithiation of pyridines is highly exothermic and can be unselective at higher temperatures. Maintaining a low temperature is crucial to control the reaction, prevent side reactions such as addition to the pyridine ring, and ensure the stability of the lithiated intermediate.

-

Inert Atmosphere: The use of an inert atmosphere (argon or nitrogen) is essential to prevent the reaction of the highly reactive organolithium intermediate with oxygen and moisture from the air.

-

Dry Ice as CO₂ Source: Dry ice provides a convenient and high-purity source of carbon dioxide for the carboxylation step. It is used in excess to ensure complete reaction of the lithiated intermediate.

Spectroscopic Characterization

Accurate characterization of this compound is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C-5 and C-6 positions of the pyridine ring. The coupling patterns and chemical shifts will be influenced by the adjacent bromo and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon bearing the carboxylic acid group appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C-Br stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.

-

C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region is indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 218.93312 Da.[5] The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

Applications in Drug Discovery: A Focus on PARP Inhibitors

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5]

The 4-bromo-2-fluoronicotinic acid scaffold provides an ideal starting point for the construction of the core structures of many PARP inhibitors. The carboxylic acid can be converted to an amide, which is a key pharmacophoric element that mimics the nicotinamide moiety of the natural PARP substrate, NAD+. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions, enabling the exploration of the inhibitor's interaction with the adenosine-binding pocket of the enzyme.

Diagram of the Role of this compound in PARP Inhibitor Synthesis:

Caption: Synthetic pathway from this compound to a PARP inhibitor.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features and orthogonal reactivity make it an ideal starting material for the synthesis of complex, biologically active molecules. The continued interest in the development of novel PARP inhibitors and other targeted therapies ensures that the demand for this key intermediate will remain high. Future research may focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives, as well as the exploration of its utility in the synthesis of other classes of therapeutic agents. As our understanding of disease biology deepens, the strategic application of such well-designed chemical scaffolds will be paramount in the quest for new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. 2-Bromo-3-fluoropyridine-4-carboxylic acid, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]

- 6. PubChemLite - this compound (C6H3BrFNO2) [pubchemlite.lcsb.uni.lu]

- 7. 4-Bromo-2-fluoropyridine(128071-98-7) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide: 4-Bromo-2-fluoropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1256790-84-7

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoropyridine-3-carboxylic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a putative synthesis protocol, and its potential applications as a key building block in the development of novel therapeutics.

Core Compound Data

This compound is a trifunctional heterocyclic compound, featuring a pyridine core substituted with bromo, fluoro, and carboxylic acid moieties. These functional groups provide multiple reactive sites for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

| Property | Data | Source |

| CAS Number | 1256790-84-7 | ChemBuyersGuide.com |

| Molecular Formula | C₆H₃BrFNO₂ | PubChem |

| Molecular Weight | 219.99 g/mol | PubChem |

| Canonical SMILES | C1=CN=C(C(=C1Br)C(=O)O)F | PubChem |

| InChI Key | JHWSPGKURCYLMN-UHFFFAOYSA-N | PubChem |

| Physical State | Solid (Predicted) | |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF (Predicted) |

Synthesis and Experimental Protocols

A potential, though unverified, synthetic pathway is outlined below. This proposed method is based on established organometallic and carboxylation reactions.

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Lithiation: To a solution of 4-Bromo-2-fluoropyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of lithium diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the lithiated intermediate. The regioselectivity of this step is crucial and would need experimental verification.

-

Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature.

-

Work-up and Purification: An acidic work-up (e.g., with dilute HCl) is performed to protonate the carboxylate salt. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product would then be purified, likely through recrystallization or column chromatography, to yield pure this compound.

Note: This is a proposed reaction pathway and would require optimization and experimental validation.

Spectroscopic Data

While a full, verified set of spectroscopic data is not publicly available, chemical suppliers indicate the existence of spectral data, including ¹H NMR, IR, and mass spectrometry for CAS 1256790-84-7. Researchers should obtain this data from the supplier upon purchase for detailed structural confirmation.

Applications in Research and Drug Development

Halogenated pyridine carboxylic acids are a well-established class of building blocks in medicinal chemistry. The presence of multiple functional groups on this compound allows for its use in a variety of coupling reactions and derivatizations.

Potential Signaling Pathway Interactions:

The structural motifs present in this molecule are found in compounds targeting a wide range of biological pathways. For instance, pyridine-based compounds are known to be involved in kinase inhibition, GPCR modulation, and as scaffolds for other enzyme inhibitors.

Caption: Potential derivatization and biological targets.

-

Suzuki and other Cross-Coupling Reactions: The bromo substituent at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

-

Amide Bond Formation: The carboxylic acid at the 3-position can be readily converted to amides, esters, or other acid derivatives. This is a common strategy for linking the scaffold to other molecular fragments or for modulating the compound's physicochemical properties.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles, such as amines, alcohols, or thiols.

The strategic combination of these reactions on the this compound scaffold enables the synthesis of complex and diverse libraries of compounds for high-throughput screening in drug discovery programs.

Safety Information

A comprehensive Safety Data Sheet (SDS) for CAS 1256790-84-7 is available from chemical suppliers and should be consulted before handling this compound. As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided, especially the experimental protocol, is based on chemical principles and may not have been experimentally validated for this specific compound. All laboratory work should be conducted with appropriate safety precautions and after consulting the relevant Safety Data Sheet.

Technical Guide: 4-Bromo-2-fluoropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoropyridine-3-carboxylic acid, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications as a key building block for more complex molecules.

Core Compound Data

Quantitative data for this compound is summarized in the table below, providing a clear reference for its key molecular and physical properties.

| Property | Value |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 220.00 g/mol |

| Monoisotopic Mass | 218.93312 Da |

| CAS Number | 1256790-84-7 |

| Predicted XlogP | 1.5 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a directed ortho-metalation (DoM) of its precursor, 4-Bromo-2-fluoropyridine. This method allows for the regioselective introduction of a carboxylic acid group at the C3 position.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol is based on established principles of directed ortho-metalation of halopyridines.

Materials:

-

4-Bromo-2-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Dry Ice (solid Carbon Dioxide)

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 4-Bromo-2-fluoropyridine (1.0 equivalent) dissolved in anhydrous THF (approximately 0.2 M concentration).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours to ensure the formation of the lithiated intermediate.

-

Carboxylation: The reaction mixture is quenched by the addition of an excess of crushed dry ice. The dry ice should be added in small portions to control the exothermic reaction.

-

Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature. Once the excess carbon dioxide has sublimated, the reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery

While this compound is not typically a biologically active molecule itself, it serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its precursor, 4-Bromo-2-fluoropyridine, is utilized in the development of inhibitors for enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Cyclin-dependent kinase 2 (CDK2), both of which are significant targets in cancer therapy. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger drug scaffolds.

Visualizations

The following diagrams illustrate the synthetic workflow for this compound and its logical role as a building block in drug development.

Caption: Synthetic workflow for this compound.

Caption: Role as a building block in drug development.

Spectroscopic Profile of 4-Bromo-2-fluoropyridine-3-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Bromo-2-fluoropyridine-3-carboxylic acid, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Compound | Technique | Solvent | Chemical Shift (δ) / ppm |

| This compound | ¹H NMR | Data Not Available | Data Not Available |

| 4-Bromo-2-fluoropyridine | ¹H NMR | Not Specified | 8.15 (d, J=5.5 Hz, 1H), 7.42 (dd, J=5.5, 1.8 Hz, 1H), 7.28 (d, J=1.8 Hz, 1H) |

| This compound | ¹³C NMR | Data Not Available | Data Not Available |

| This compound | ¹⁹F NMR | Data Not Available | Data Not Available |

Table 2: Mass Spectrometry (MS) Data

| Compound | Technique | Parameter | Value |

| This compound | Predicted Collision Cross Section | [M+H]⁺ | 132.4 Ų[1] |

| [M+Na]⁺ | 145.4 Ų[1] | ||

| [M-H]⁻ | 135.6 Ų[1] |

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| 4-Bromo-2-fluoropyridine | Neat | Not Specified | C-H stretching, C=N stretching, C-Br stretching, C-F stretching |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not currently published. However, the following are general methodologies that can be adapted for the characterization of this and related pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL) in a 5 mm NMR tube.

-

¹H NMR: Spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. The spectral width would be set to encompass the expected chemical shift range for aromatic protons (typically 0-10 ppm).

-

¹³C NMR: Spectra would be acquired on the same instrument, with a wider spectral width to cover the range of carbon chemical shifts (typically 0-200 ppm). Proton decoupling would be employed to simplify the spectrum.

-

¹⁹F NMR: A multinuclear probe would be required. The spectral width would be set to cover the typical range for fluorine chemical shifts.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): This is a suitable technique for analyzing polar molecules like carboxylic acids. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, HRMS would be performed to obtain the accurate mass of the molecular ion.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample would be placed directly on the ATR crystal. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

-

KBr Pellet: A small amount of the sample would be ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum would then be recorded.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide consolidates the currently available spectroscopic information for this compound. While direct experimental data remains limited, the provided information, in conjunction with data from related compounds and general experimental protocols, serves as a valuable starting point for researchers. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

In-depth Technical Guide: ¹H NMR Spectrum of 4-Bromo-2-fluoropyridine-3-carboxylic acid

An exhaustive search for experimental ¹H NMR spectral data for 4-Bromo-2-fluoropyridine-3-carboxylic acid has been conducted. Unfortunately, specific data detailing chemical shifts, coupling constants, and signal multiplicities for this compound are not available in published literature or spectral databases. Consequently, the following guide provides a theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectral Characteristics

The structure of this compound suggests a simple aromatic ¹H NMR spectrum, likely consisting of two distinct signals corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the substituents: the bromine atom, the fluorine atom, and the carboxylic acid group.

Anticipated Signals:

The pyridine ring contains two protons at positions 5 and 6.

-

H-5: This proton is expected to be a doublet, split by the adjacent H-6 proton. Its chemical shift will be influenced by the para-bromo and ortho-fluoro substituents.

-

H-6: This proton should also appear as a doublet, resulting from coupling with H-5. Its chemical shift will be primarily affected by the adjacent nitrogen atom and the meta-fluoro substituent.

-

-COOH Proton: The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The exact position and broadness are dependent on the solvent and concentration.

Theoretical Data Summary

In the absence of experimental data, a predictive table is provided below. These values are estimations and should be confirmed by experimental analysis.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.5 - 8.0 | Doublet (d) | 5 - 7 |

| H-6 | 8.0 - 8.5 | Doublet (d) | 5 - 7 |

| -COOH | 10 - 13 | Broad Singlet (br s) | N/A |

Experimental Protocol for ¹H NMR Acquisition

To obtain an experimental ¹H NMR spectrum for this compound, the following general protocol is recommended:

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

-

NMR tubes (5 mm)

-

NMR spectrometer (300 MHz or higher recommended for better resolution)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observation of the acidic proton.

-

Internal Standard: Add a small amount of TMS to the sample solution to serve as an internal reference (0 ppm).

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and number of scans. A standard ¹H NMR experiment is typically sufficient.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

Visualization of Spin-Spin Coupling

The following diagram illustrates the expected spin-spin coupling interactions between the protons in this compound.

Caption: Predicted ¹H-¹H spin-spin coupling pathway.

Disclaimer: The information provided in this document is based on theoretical predictions due to the absence of published experimental data. For definitive characterization, experimental acquisition and analysis of the ¹H NMR spectrum of this compound are required.

4-Bromo-2-fluoropyridine-3-carboxylic Acid: A Review of Available Physicochemical Data

For Immediate Release

However, to provide a foundational understanding, this document presents the available data for the target compound, alongside information for the closely related chemical, 4-Bromo-2-fluoropyridine. It is crucial to distinguish that the presented data for the latter compound is for contextual reference only and does not represent the physical properties of 4-Bromo-2-fluoropyridine-3-carboxylic acid.

Physicochemical Properties

A summary of the limited available data for this compound is presented in Table 1. For comparative purposes, the known physical properties of the related compound 4-Bromo-2-fluoropyridine are detailed in Table 2.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₂ | PubChemLite |

| Monoisotopic Mass | 218.93312 Da | PubChemLite |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Table 2: Physical Properties of 4-Bromo-2-fluoropyridine (for reference only)

| Property | Value |

| Molecular Formula | C₅H₃BrFN |

| Molecular Weight | 175.99 g/mol |

| Form | Liquid |

| Density | 1.713 g/mL at 25 °C |

| Boiling Point | 65 °C at 5 mmHg |

| Refractive Index | n20/D 1.531 |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound were not found in the reviewed literature.

Signaling Pathways and Experimental Workflows

No information regarding signaling pathways or specific experimental workflows involving this compound was identified during the literature search. Consequently, the creation of a corresponding visual diagram is not applicable at this time.

Synthesis and Further Research

While information on the physical properties is scarce, the synthesis of related fluoropyridine compounds has been described in the literature. The preparation of various fluoropyridine derivatives often involves multi-step reactions, including bromination and fluorination of pyridine precursors. Further research is required to synthesize and characterize this compound to determine its physical and chemical properties accurately. Such studies would be invaluable for its potential applications in medicinal chemistry and materials science.

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis pathway for 4-Bromo-2-fluoropyridine-3-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. Due to the absence of a direct, one-pot synthesis in the current literature, this paper details a rational, step-wise approach based on established and reliable chemical transformations. The proposed pathway is designed to offer a clear and reproducible methodology for obtaining the target compound.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached from commercially available starting materials. The proposed pathway involves a series of key transformations, including nitration, chlorination, fluorination, reduction, oxidation, and a Sandmeyer-type reaction. The logical flow of this synthesis is depicted in the following diagram:

Figure 1. Proposed synthesis pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 2-Fluoro-4-methyl-3-nitropyridine from 2-Chloro-4-methyl-3-nitropyridine

The initial step involves a nucleophilic aromatic substitution to replace the chlorine atom with fluorine. This can be achieved using a suitable fluoride source.

Methodology:

-

To a solution of 2-Chloro-4-methyl-3-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF, add a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) (1.5-2.0 eq). The use of a phase-transfer catalyst (e.g., a crown ether) may enhance the reaction rate.

-

Heat the reaction mixture to a temperature between 120-150 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Fluoro-4-methyl-3-nitropyridine.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 2-Chloro-4-methyl-3-nitropyridine | 172.57 | - | 1.0 |

| Potassium Fluoride (KF) | 58.10 | - | 1.5 - 2.0 |

| DMSO | - | - | Solvent |

Step 2: Reduction of 2-Fluoro-4-methyl-3-nitropyridine to 4-Amino-2-fluoro-3-methylpyridine

The nitro group is selectively reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

Methodology:

-

Dissolve 2-Fluoro-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. For catalytic hydrogenation, use a catalyst like Palladium on carbon (Pd/C) (5-10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus). Alternatively, for chemical reduction, use a reagent like tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in a protic solvent like ethanol or concentrated HCl.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction until the starting material is consumed.

-

If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

If using SnCl₂, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is basic.

-

Extract the product with an organic solvent.

-

Dry the combined organic extracts and concentrate to yield 4-Amino-2-fluoro-3-methylpyridine.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 2-Fluoro-4-methyl-3-nitropyridine | 156.12 | - | 1.0 |

| Pd/C (10%) or SnCl₂·2H₂O | - | - | Cat. or 3-5 |

| Hydrogen or Ethanol/HCl | - | - | Reagent/Solvent |

Step 3: Oxidation of 4-Amino-2-fluoro-3-methylpyridine to 4-Amino-2-fluoropyridine-3-carboxylic acid

The methyl group at the 3-position is oxidized to a carboxylic acid. This can be a challenging step due to the presence of other functional groups. A strong oxidizing agent like potassium permanganate is often used for this transformation on pyridine derivatives.

Methodology:

-

Suspend 4-Amino-2-fluoro-3-methylpyridine (1.0 eq) in an aqueous solution.

-

Add a strong oxidizing agent such as potassium permanganate (KMnO₄) (2-4 eq) portion-wise, while maintaining the reaction temperature. The reaction is typically performed at elevated temperatures (e.g., 70-90 °C).

-

Stir the reaction mixture vigorously for several hours until the purple color of the permanganate disappears.

-

Cool the mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain 4-Amino-2-fluoropyridine-3-carboxylic acid.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 4-Amino-2-fluoro-3-methylpyridine | 126.13 | - | 1.0 |

| Potassium Permanganate (KMnO₄) | 158.03 | - | 2 - 4 |

| Water | - | - | Solvent |

Step 4: Diazotization and Bromination (Sandmeyer Reaction) of 4-Amino-2-fluoropyridine-3-carboxylic acid

The final step involves the conversion of the amino group to a bromo group via a Sandmeyer reaction.[1][2] This reaction proceeds through a diazonium salt intermediate.

Methodology:

-

Suspend 4-Amino-2-fluoropyridine-3-carboxylic acid (1.0 eq) in an aqueous solution of a strong acid, such as hydrobromic acid (HBr).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.0-1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 4-Amino-2-fluoropyridine-3-carboxylic acid | 156.11 | - | 1.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | - | 1.0 - 1.2 |

| Copper(I) Bromide (CuBr) | 143.45 | - | 1.0 - 1.2 |

| Hydrobromic Acid (HBr) | - | - | Solvent/Reagent |

Data Presentation

The following table summarizes the expected transformations and key intermediates in the synthesis of this compound.

| Step | Starting Material | Product | Key Transformation |

| 1 | 2-Chloro-4-methyl-3-nitropyridine | 2-Fluoro-4-methyl-3-nitropyridine | Nucleophilic Aromatic Substitution (Halex Reaction) |

| 2 | 2-Fluoro-4-methyl-3-nitropyridine | 4-Amino-2-fluoro-3-methylpyridine | Nitro Group Reduction |

| 3 | 4-Amino-2-fluoro-3-methylpyridine | 4-Amino-2-fluoropyridine-3-carboxylic acid | Methyl Group Oxidation |

| 4 | 4-Amino-2-fluoropyridine-3-carboxylic acid | This compound | Diazotization and Sandmeyer Bromination |

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic pathway for this compound. The outlined methodologies are based on well-established organic reactions and provide a solid foundation for researchers to produce this valuable compound. It is important to note that optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry, may be necessary to achieve optimal yields and purity at each step. Careful monitoring and purification are crucial for the successful synthesis of the final product.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromo-2-fluoropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes and starting materials for the preparation of 4-bromo-2-fluoropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The information presented is curated from scientific literature and patents to assist researchers in designing efficient and reliable synthetic strategies.

Introduction

This compound, also known as 4-bromo-2-fluoronicotinic acid, is a key intermediate in the synthesis of a variety of biologically active molecules. Its substituted pyridine core makes it a versatile scaffold for the development of novel therapeutic agents. This guide will focus on the common starting materials and the key synthetic transformations required to obtain this target molecule.

Synthetic Pathways Overview

The synthesis of this compound typically proceeds through a multi-step sequence. A common strategy involves the initial synthesis of a substituted pyridine ring, followed by the introduction of the required functional groups. A key intermediate in many of these routes is 4-bromo-2-fluoropyridine.

A plausible and commonly employed synthetic pathway can be visualized as a two-stage process:

-

Synthesis of the Key Intermediate: 4-Bromo-2-fluoropyridine.

-

Carboxylation of 4-Bromo-2-fluoropyridine at the 3-position.

The following sections will detail the experimental protocols and starting materials for each of these stages.

Stage 1: Synthesis of 4-Bromo-2-fluoropyridine

The synthesis of 4-bromo-2-fluoropyridine can be achieved from readily available starting materials such as 2-bromopyridine. A representative multi-step synthesis is outlined below.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoropyridine from 2-Bromopyridine

This synthesis involves a four-step reaction sequence starting from 2-bromopyridine.[1]

Step 1: N-oxidation of 2-Bromopyridine

-

Starting Material: 2-Bromopyridine

-

Reagent: m-Chloroperbenzoic acid (m-CPBA)

-

Procedure: 2-Bromopyridine is reacted with m-chloroperbenzoic acid in a suitable solvent, such as dichloromethane, to yield 2-bromopyridine N-oxide.

Step 2: Nitration of 2-Bromopyridine N-oxide

-

Starting Material: 2-Bromopyridine N-oxide

-

Reagents: Concentrated sulfuric acid (H₂SO₄), Concentrated nitric acid (HNO₃)

-

Procedure: The 2-bromopyridine N-oxide is carefully treated with a mixture of concentrated sulfuric and nitric acids to introduce a nitro group at the 4-position, yielding 2-bromo-4-nitropyridine N-oxide.

Step 3: Reduction of the Nitro Group

-

Starting Material: 2-Bromo-4-nitropyridine N-oxide

-

Reagents: Iron powder (Fe), Acetic acid (CH₃COOH)

-

Procedure: The nitro group of 2-bromo-4-nitropyridine N-oxide is reduced to an amino group using iron powder in acetic acid, affording 4-amino-2-bromopyridine.

Step 4: Fluorination via Balz-Schiemann Reaction

-

Starting Material: 4-Amino-2-bromopyridine

-

Reagents: Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂)

-

Procedure: The amino group of 4-amino-2-bromopyridine is converted to a diazonium salt using sodium nitrite in the presence of tetrafluoroboric acid. Subsequent thermal decomposition of the diazonium salt introduces the fluorine atom at the 2-position, yielding the desired 4-bromo-2-fluoropyridine.

Table 1: Summary of Reagents and Intermediates for the Synthesis of 4-Bromo-2-fluoropyridine

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 2-Bromopyridine | m-Chloroperbenzoic acid | 2-Bromopyridine N-oxide |

| 2 | 2-Bromopyridine N-oxide | Conc. H₂SO₄, Conc. HNO₃ | 2-Bromo-4-nitropyridine N-oxide |

| 3 | 2-Bromo-4-nitropyridine N-oxide | Iron powder, Acetic acid | 4-Amino-2-bromopyridine |

| 4 | 4-Amino-2-bromopyridine | HBF₄, NaNO₂ | 4-Bromo-2-fluoropyridine |

Stage 2: Carboxylation of 4-Bromo-2-fluoropyridine

The introduction of the carboxylic acid group at the 3-position of 4-bromo-2-fluoropyridine is a critical step. A highly effective method for this transformation is through directed ortho-metalation (DoM), which involves the use of a strong organolithium base to deprotonate the position ortho to a directing group, followed by quenching with an electrophile, in this case, carbon dioxide.

Experimental Protocol: Directed ortho-Metalation and Carboxylation

Step 1: Lithiation of 4-Bromo-2-fluoropyridine

-

Starting Material: 4-Bromo-2-fluoropyridine

-

Reagent: A strong lithium amide base such as Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Procedure: A solution of 4-bromo-2-fluoropyridine in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of the lithium amide base is then added dropwise. The fluorine atom at the 2-position is expected to act as the primary directing group for the lithiation at the 3-position.

Step 2: Carboxylation

-

Reagent: Dry carbon dioxide (CO₂) gas or solid (dry ice).

-

Procedure: After the lithiation is complete, dry carbon dioxide is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice. This quenches the organolithium intermediate, forming a lithium carboxylate salt.

Step 3: Acidic Work-up

-

Reagent: An aqueous acid solution (e.g., hydrochloric acid).

-

Procedure: The reaction mixture is warmed to room temperature and then acidified with a suitable acid. This protonates the carboxylate salt, yielding the final product, this compound. The product can then be extracted with an organic solvent and purified by standard techniques such as crystallization or chromatography.

Table 2: Summary of Reagents for the Carboxylation of 4-Bromo-2-fluoropyridine

| Step | Starting Material | Key Reagents | Product |

| 1 & 2 | 4-Bromo-2-fluoropyridine | 1. Lithium amide base (e.g., LDA) 2. Carbon dioxide (CO₂) | This compound |

Synthetic Scheme and Workflow

The overall synthetic strategy is depicted in the following diagrams.

Caption: Overall synthetic workflow for this compound.

Caption: Directed ortho-metalation and carboxylation pathway.

Conclusion

The synthesis of this compound is a multi-step process that relies on the strategic functionalization of a pyridine ring. The key starting materials are readily accessible, with 2-bromopyridine serving as a common precursor for the essential intermediate, 4-bromo-2-fluoropyridine. The subsequent directed ortho-metalation and carboxylation is a powerful method for the regioselective introduction of the carboxylic acid group. This guide provides a foundational understanding of the synthetic routes and should serve as a valuable resource for researchers in the field of medicinal and process chemistry. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

In-depth Technical Guide: The Reactivity of 4-Bromo-2-fluoropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoropyridine-3-carboxylic acid is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a fluorine atom, and a bromine atom on the pyridine core offers multiple reaction sites for diverse chemical transformations. This guide provides a comprehensive overview of the reactivity of this molecule, focusing on key reactions such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations involving the carboxylic acid moiety. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of its three functional groups on the electron-deficient pyridine ring.

-

Pyridine Ring: As a heteroaromatic ring, pyridine is electron-deficient compared to benzene, which generally makes it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution.

-

Fluorine Atom (C2): The highly electronegative fluorine atom further activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions. The C-F bond is a common site for displacement by various nucleophiles. Reactions of 2-fluoropyridines are often faster than those of their 2-chloro counterparts.[1]

-

Bromine Atom (C4): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position. The reactivity order for halogens in these couplings is typically I > Br > Cl > F.

-

Carboxylic Acid Group (C3): The carboxylic acid group is a versatile handle for forming esters, amides, and other derivatives. It also influences the electronic properties of the pyridine ring, though its steric bulk can affect reactivity at the adjacent C2 and C4 positions.

A general workflow for the functionalization of this compound often involves initial modification of the carboxylic acid group, followed by selective reactions at the C4 (bromine) and C2 (fluorine) positions.

References

An In-depth Technical Guide to 4-Bromo-2-fluoropyridine-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoropyridine-3-carboxylic acid is a halogenated pyridine derivative with potential applications as a key building block in medicinal chemistry and materials science. Due to the absence of direct literature on this specific isomer, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. A plausible synthetic route is proposed, complete with detailed experimental protocols. The predicted physicochemical properties and potential applications in drug discovery are also discussed, offering a valuable resource for researchers interested in the strategic utilization of this and related compounds.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The introduction of fluorine and bromine atoms onto the pyridine ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making them attractive scaffolds for drug design. Specifically, the arrangement of a carboxylic acid group adjacent to fluoro and bromo substituents offers multiple points for chemical modification, rendering this compound a potentially versatile intermediate. This guide aims to provide a detailed technical overview of its synthesis, characterization, and potential utility.

Proposed Synthesis

Given the lack of a documented synthetic route, a plausible multi-step synthesis is proposed starting from commercially available 2-aminopyridine-3-carboxylic acid. The proposed pathway involves a Sandmeyer reaction for bromination, followed by a Balz-Schiemann reaction for fluorination.

Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-bromopyridine-3-carboxylic acid

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine-3-carboxylic acid (13.8 g, 0.1 mol) and sodium acetate (16.4 g, 0.2 mol) in 100 mL of glacial acetic acid.

-

Bromination: Cool the mixture to 10-15 °C in an ice bath. Slowly add a solution of bromine (17.6 g, 0.11 mol) in 20 mL of glacial acetic acid from the dropping funnel over a period of 1 hour, maintaining the temperature below 20 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to afford 2-amino-4-bromopyridine-3-carboxylic acid as a solid.

Step 2: Synthesis of this compound (Balz-Schiemann Reaction)

-

Diazotization: Suspend 2-amino-4-bromopyridine-3-carboxylic acid (21.7 g, 0.1 mol) in 100 mL of 48% tetrafluoroboric acid (HBF4) in a 500 mL three-necked flask fitted with a mechanical stirrer and a thermometer. Cool the suspension to 0 °C in an ice-salt bath.

-

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, keeping the temperature between 0 and 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Isolation of Diazonium Salt: The resulting diazonium tetrafluoroborate salt precipitates out of the solution. Collect the salt by filtration and wash it with cold diethyl ether.

-

Thermal Decomposition: Carefully heat the dried diazonium salt in a flask equipped with a condenser and a gas outlet. The decomposition should be controlled by gentle heating until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the residue and extract it with ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound.

Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its parent compound, 4-Bromo-2-fluoropyridine.

| Property | This compound (Predicted) | 4-Bromo-2-fluoropyridine (Known) |

| Molecular Formula | C₆H₃BrFNO₂ | C₅H₃BrFN |

| Molecular Weight | 219.99 g/mol | 175.99 g/mol |

| Appearance | Solid | Colorless to light yellow liquid |

| Boiling Point | Not available | Not available |

| Melting Point | > 150 °C (decomposes) | Not available |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Soluble in common organic solvents |

| pKa | ~3-4 (for carboxylic acid) | Not applicable |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data for this compound |

| ¹H NMR | δ (ppm): 8.0-8.2 (d, 1H, pyridine-H), 7.8-8.0 (d, 1H, pyridine-H), 10-12 (br s, 1H, COOH) |

| ¹³C NMR | δ (ppm): 165-170 (C=O), 155-160 (d, C-F), 140-145 (C-Br), 120-130 (pyridine carbons) |

| ¹⁹F NMR | δ (ppm): -60 to -80 (relative to CFCl₃) |

| IR (cm⁻¹) | 3000-3300 (O-H stretch), 1700-1730 (C=O stretch), 1550-1600 (C=C, C=N stretch), 1200-1300 (C-F stretch) |

| Mass Spec (m/z) | [M]+ at 219 and 221 (due to Br isotopes) |

Potential Applications in Drug Discovery

This compound is a promising scaffold for the development of novel therapeutic agents. The presence of three distinct functional groups (bromo, fluoro, and carboxylic acid) allows for selective and orthogonal chemical modifications.

Logical Relationships in Drug Design

Caption: Potential modifications and their impact on drug properties.

The carboxylic acid can be converted to amides or esters to interact with biological targets or can be used for salt formation to improve solubility and pharmacokinetic properties. The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents. The fluorine atom can enhance binding affinity to target proteins through hydrogen bonding or dipolar interactions and can block metabolic oxidation, thereby improving the drug's half-life.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, this technical guide provides a robust, chemically sound framework for its synthesis and potential applications. The proposed synthetic route is based on well-established reactions, and the predicted properties offer a starting point for its characterization. The versatile nature of its functional groups makes it a highly attractive building block for the synthesis of complex molecules with potential biological activity. Researchers in medicinal chemistry and related fields are encouraged to explore the synthetic utility of this promising compound.

Unveiling 4-Bromo-2-fluoropyridine-3-carboxylic acid: A Technical Overview of a Niche Pyridine Derivative

For Immediate Release

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoropyridine-3-carboxylic acid, a halogenated pyridine derivative with potential applications in medicinal chemistry and drug development. While public domain data on the specific discovery and exhaustive experimental validation of this compound are limited, this document consolidates available physicochemical properties and outlines a plausible synthetic route based on established organic chemistry principles. This paper is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Physicochemical and Predicted Properties

Quantitative data for this compound is primarily based on computational predictions. The following tables summarize the key molecular identifiers and predicted properties, providing a foundational dataset for researchers.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | Not Available | |

| Molecular Formula | C₆H₃BrFNO₂ | PubChem[1] |

| Molecular Weight | 219.99 g/mol | PubChem[1] |

| Canonical SMILES | C1=CN=C(C(=C1Br)C(=O)O)F | PubChem[1] |

| InChI Key | JHWSPGKURCYLMN-UHFFFAOYSA-N | PubChem[1] |

| Predicted Property | Value | Source |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 218.9331 g/mol | PubChem[1] |

| Monoisotopic Mass | 218.9331 g/mol | PubChem[1] |

| Topological Polar Surface Area | 49.6 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 194 | PubChem[1] |

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

The following protocol details a hypothetical procedure for the synthesis of this compound from 4-Bromo-2-fluoropyridine.

Materials:

-

4-Bromo-2-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Dry Ice (solid CO₂) or Carbon Dioxide gas

-

Anhydrous Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 4-Bromo-2-fluoropyridine (1 equivalent) dissolved in anhydrous THF under an inert atmosphere.

-

Formation of the Organolithium Intermediate: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of LDA (1.1 equivalents) in THF is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of quenched aliquots.

-

Carboxylation: Crushed dry ice (an excess of ~5 equivalents) is added portion-wise to the reaction mixture at -78 °C. Alternatively, a stream of dry CO₂ gas can be bubbled through the solution. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Extraction: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Product Characterization: The crude this compound can be further purified by recrystallization or column chromatography. The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications in Drug Discovery Workflow

Given its structure, this compound represents a valuable scaffold for the synthesis of more complex molecules in drug discovery programs. The presence of three distinct functional handles—the carboxylic acid, the bromo group, and the fluoro group—allows for a variety of subsequent chemical modifications.

Caption: Potential derivatization strategies for the core scaffold.

The carboxylic acid group can be readily converted to amides, esters, or other functionalities. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, enabling the introduction of diverse aryl or alkyl groups. The fluorine atom can influence the compound's electronic properties and metabolic stability, and in some cases, can participate in nucleophilic aromatic substitution reactions. This trifunctional nature makes this compound a promising starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

While the formal "discovery" and a detailed experimental history of this compound remain to be fully documented in accessible literature, its chemical structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry. The provided overview of its predicted properties and a plausible synthetic protocol offers a valuable starting point for researchers interested in exploring the utility of this and related pyridine derivatives in the development of novel therapeutics. Further experimental validation of the proposed synthesis and a thorough investigation of its reactivity are warranted to fully unlock its potential.

References

Methodological & Application

Synthesis of Derivatives from 4-Bromo-2-fluoropyridine-3-carboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 4-bromo-2-fluoropyridine-3-carboxylic acid. This versatile building block offers multiple reaction sites for diversification, making it a valuable starting material in medicinal chemistry and drug discovery, particularly in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.[1] The presence of a carboxylic acid, a bromine atom, and a fluorine atom allows for a range of chemical transformations, including amide bond formation, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution.

Key Synthetic Transformations

The derivatization of this compound can be strategically approached through three primary reaction types:

-

Amide Bond Formation: The carboxylic acid at the 3-position can be readily converted to a wide array of amides using standard coupling agents.

-

Suzuki-Miyaura Cross-Coupling: The bromine atom at the 4-position serves as a handle for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated for displacement by various nucleophiles, a reaction accelerated by the electron-withdrawing nature of the pyridine nitrogen.[2][3]

These transformations can be performed sequentially to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

I. Amide Bond Formation

The synthesis of amides from this compound is a fundamental step in the elaboration of this scaffold. A variety of primary and secondary amines can be coupled using standard peptide coupling reagents.

Experimental Protocol: General Procedure for Amide Synthesis

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Addition of Coupling Agents: Add a coupling agent such as HATU (1.1 equiv.) or EDC (1.2 equiv.) in combination with an additive like HOBt (1.2 equiv.).

-

Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

Table 1: Representative Amide Synthesis Data

| Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |

| Benzylamine | HATU | DIPEA | DMF | 4 | 85-95 |

| Morpholine | EDC/HOBt | DIPEA | DCM | 6 | 80-90 |

| Aniline | T3P | Pyridine | CH₂Cl₂ | 5 | 75-85 |

| 4-Methoxybenzylamine | COMU | DIPEA | DMF | 3 | 90-98 |

Note: Yields are estimates based on typical amide coupling reactions and may vary depending on the specific amine and reaction conditions.

II. Suzuki-Miyaura Cross-Coupling

To introduce diversity at the 4-position, the bromine atom can be subjected to a Suzuki-Miyaura cross-coupling reaction. It is often advantageous to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to prevent potential complications with the basic reaction conditions and to improve solubility.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-Bromo-2-fluoropyridine-3-carboxylate

-

Esterification (if necessary): Convert this compound to its methyl ester using standard conditions (e.g., SOCl₂ in methanol).

-

Reaction Setup: In a Schlenk flask, combine methyl 4-bromo-2-fluoropyridine-3-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, for instance, K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[4][5]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 3:1), via syringe.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-120 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Data

| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 70-85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 110 | 75-90 |

| 3-Thienylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 90 | 65-80 |

| Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 60-75 |

Note: Yields are based on reactions with similar bromopyridine substrates and may require optimization.[5]

III. Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This reaction is generally facile due to the activating effect of the ring nitrogen. The reaction can be performed on the carboxylic acid, its ester, or amide derivatives.

Experimental Protocol: General Procedure for SNAr

-

Reaction Setup: Combine the this compound derivative (1.0 equiv.) and the nucleophile (e.g., an alcohol, amine, or thiol; 1.5-2.0 equiv.) in a suitable solvent such as DMF, DMSO, or THF.

-

Base Addition: For alcohol and thiol nucleophiles, add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the nucleophile in situ. For amine nucleophiles, a base may not be necessary, or a non-nucleophilic base like DIPEA can be used.

-

Reaction Conditions: The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 3: Representative SNAr Data

| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 100 | 70-85 |

| Benzylamine | DIPEA | DMSO | 80 | 80-95 |

| Thiophenol | NaH | THF | 60 | 75-90 |

| Morpholine | - | NMP | 120 | 85-95 |

Note: Yields are estimates based on the reactivity of 2-fluoropyridine systems and may vary.[2]

IV. Overall Synthetic Strategy and Workflow

The following diagram illustrates a potential synthetic workflow for the generation of a diverse library of compounds from this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-fluoropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-2-fluoropyridine-3-carboxylic acid. This versatile building block is a valuable synthon in medicinal chemistry, enabling the synthesis of complex substituted pyridine derivatives that are key scaffolds in various drug discovery programs. The protocols and data presented herein are derived from established methodologies for similar substrates and are intended to serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction between an organoboron species (boronic acid or ester) and an organic halide or triflate offers high functional group tolerance, mild reaction conditions, and generally high yields.[2][3]

This compound is an attractive building block in drug discovery due to its trifunctional nature. The bromine atom serves as a handle for Suzuki coupling, the fluorine atom can modulate the physicochemical properties of the final molecule, such as pKa and metabolic stability, and the carboxylic acid group provides a site for further derivatization or can act as a key pharmacophoric feature.[4] Derivatives of 4-bromo-2-fluoropyridine have been utilized in the synthesis of inhibitors for targets such as cyclin-dependent kinase 2 (CDK2) and retinoic X receptor alpha (RXRα).[5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[1]

Data Presentation: Typical Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki coupling reactions with substituted bromopyridines, which can be adapted for this compound.

Table 1: Screening of Reaction Conditions for Suzuki Coupling

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80-100 | 2-12 | 70-95 |

| 2 | Pd(dppf)Cl₂ (2-3) | - | K₃PO₄ (2-3) | Toluene / H₂O (10:1) | 100-110 | 4-16 | 75-98 |

| 3 | Pd₂(dba)₃ (1-2) | SPhos (2-4) | Cs₂CO₃ (2-3) | THF / H₂O (5:1) | 60-80 | 1-6 | 80-99 |

| 4 | Pd(OAc)₂ (2-4) | XPhos (4-8) | K₂CO₃ (2-3) | Acetonitrile / H₂O (4:1) | 80 | 1-4 | 70-90 |

Yields are illustrative and highly dependent on the specific boronic acid used.

Table 2: Substrate Scope with Optimized Conditions

(Optimized Conditions Example: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3 equiv.), 1,4-Dioxane/H₂O (4:1), 90 °C, 4h)

| Entry | Boronic Acid | Expected Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 2-Fluoro-4-phenylpyridine-3-carboxylic acid | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-4-(4-methoxyphenyl)pyridine-3-carboxylic acid | 80-92 |

| 3 | 3-Thiopheneboronic acid | 2-Fluoro-4-(thiophen-3-yl)pyridine-3-carboxylic acid | 75-88 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine-3-carboxylic acid | 70-85 |